(4S)-2-[4-phenyl-2-[5-phenyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole
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Overview
Description
The compound (4S)-2-[4-phenyl-2-[5-phenyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole is a complex organic molecule featuring multiple phenyl groups and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-[4-phenyl-2-[5-phenyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow chemistry or batch processing. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4S)-2-[4-phenyl-2-[5-phenyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the phenyl groups or oxazole rings, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions are tailored to achieve the desired transformation while maintaining the integrity of the oxazole rings .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce halogens or other substituents .
Scientific Research Applications
(4S)-2-[4-phenyl-2-[5-phenyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-2-[4-phenyl-2-[5-phenyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Lamellarins: Natural products with a [3,4]-fused pyrrolocoumarin skeleton, exhibiting diverse biological activities.
(-)-Carvone: A natural compound from spearmint with bioactive properties against weeds.
Uniqueness
(4S)-2-[4-phenyl-2-[5-phenyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole: is unique due to its specific arrangement of phenyl groups and oxazole rings, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C36H36N2O2 |
---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
(4S)-2-[4-phenyl-2-[5-phenyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C36H36N2O2/c1-23(2)33-21-39-35(37-33)29-17-15-27(25-11-7-5-8-12-25)19-31(29)32-20-28(26-13-9-6-10-14-26)16-18-30(32)36-38-34(22-40-36)24(3)4/h5-20,23-24,33-34H,21-22H2,1-4H3/t33-,34-/m1/s1 |
InChI Key |
YBMIMROAIHCUEK-KKLWWLSJSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=C(C=C(C=C2)C3=CC=CC=C3)C4=C(C=CC(=C4)C5=CC=CC=C5)C6=N[C@H](CO6)C(C)C |
Canonical SMILES |
CC(C)C1COC(=N1)C2=C(C=C(C=C2)C3=CC=CC=C3)C4=C(C=CC(=C4)C5=CC=CC=C5)C6=NC(CO6)C(C)C |
Origin of Product |
United States |
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